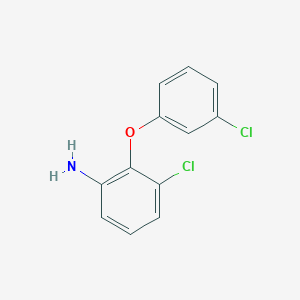

3-Chloro-2-(3-chlorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-(3-chlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl2NO.

作用機序

Target of Action

The primary target of the compound 3-Chloro-2-(3-chlorophenoxy)aniline is the enzyme enoyl acyl carrier protein reductase (Pf) in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the type 2 fatty acid biosynthesis pathway of the rapidly growing malaria parasites .

Mode of Action

This compound interacts with its target by inhibiting the action of the enzyme enoyl acyl carrier protein reductase (Pf) . This inhibition disrupts the fatty acid biosynthesis pathway, which is vital for the survival of the malaria parasite .

Biochemical Pathways

The affected biochemical pathway is the type 2 fatty acid biosynthesis pathway . The inhibition of the enzyme enoyl acyl carrier protein reductase (Pf) by this compound halts this pathway, leading to the death of the malaria parasite .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound were predicted using the PreADMET online prediction tool . The compound has high intestinal absorption (HIA) of over 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .

Result of Action

The result of the action of this compound is the death of the malaria parasite. The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites .

Action Environment

The action of this compound is influenced by various environmental factors.

生化学分析

Biochemical Properties

3-Chloro-2-(3-chlorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to handle oxidative stress . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as upregulation of detoxification pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are areas of active research, with implications for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be actively transported into cells by specific transporters, leading to higher intracellular concentrations. These interactions can influence the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-(3-chlorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group tolerant reaction conditions, making it suitable for the synthesis of various organic compounds .

Industrial Production Methods

The industrial production of this compound typically involves the use of metal complex catalysts. For example, heating metal or its salt in aniline or alkylaniline to produce a metal complex catalyst, followed by the addition of m-chloroaniline and ethylene under high temperature and pressure conditions, can yield the desired compound .

化学反応の分析

Types of Reactions

3-Chloro-2-(3-chlorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various chlorinated aniline derivatives, while reduction can produce different amine derivatives.

科学的研究の応用

3-Chloro-2-(3-chlorophenoxy)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in biochemical research to study protein interactions and enzyme activities.

Industry: It is used in the production of agricultural chemicals and other industrial products

類似化合物との比較

Similar Compounds

3-Chloro-4-(4-chlorophenoxy)aniline: This compound has a similar structure but with different substitution patterns on the phenoxy group.

Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.

Uniqueness

3-Chloro-2-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific scientific and industrial applications that require these particular properties.

生物活性

3-Chloro-2-(3-chlorophenoxy)aniline is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H9Cl2NO

- Molecular Weight : 248.11 g/mol

- CAS Number : 103-29-7

The compound features a chloro-substituted aniline structure, which is known for its reactivity and biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use as an antibacterial agent.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Tyrosine Kinase Inhibition | Suppresses cancer cell proliferation | |

| Antimicrobial | Effective against specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Cancer Research : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Efficacy : In another study, the compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity, supporting further exploration for clinical applications in treating infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues, influenced by blood flow and tissue permeability.

- Metabolism : Initial studies suggest metabolic pathways may include N-demethylation and hydroxylation.

- Excretion : Primarily excreted via renal pathways.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects:

特性

IUPAC Name |

3-chloro-2-(3-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFQGNXWPCPNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。